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For Immediate Release

This guide offers a detailed comparison of the kinase selectivity of compounds based on the

pyrido[3,4-d]pyrimidine scaffold, with a focus on their activity as inhibitors of Epidermal Growth

Factor Receptor (EGFR) and Monopolar Spindle 1 (Mps1) kinase. While specific experimental

data for 6-Fluoropyrido[3,4-d]pyrimidin-4-ol is not publicly available, this guide leverages

data from structurally related pyrido[3,4-d]pyrimidine derivatives to provide valuable insights for

researchers, scientists, and drug development professionals. The information presented herein

is compiled from various scientific publications and should be interpreted with consideration for

the varying experimental conditions under which the data was generated.

Targeting the Gatekeeper Mutation in EGFR
Certain derivatives of the pyrido[3,4-d]pyrimidine scaffold have emerged as potent irreversible

inhibitors of EGFR, particularly against the T790M "gatekeeper" mutation, which confers

resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs).

Comparative Inhibitory Activity Against EGFR
The following table summarizes the half-maximal inhibitory concentration (IC50) values of a

representative pyrido[3,4-d]pyrimidine derivative against various EGFR isoforms, compared to

established EGFR inhibitors.
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Compound/Drug Target Kinase IC50 (nM) Notes

Pyrido[3,4-

d]pyrimidine 25h
EGFRL858R 1.7

Irreversible inhibitor.

[1]

EGFRL858R/T790M 23.3

Effective against the

key resistance

mutation.[1]

Osimertinib

(AZD9291)
EGFRWT ~200-500

High selectivity for

mutant over wild-type.

EGFRL858R/T790M <10

Potent third-

generation irreversible

inhibitor.[2]

Afatinib EGFRWT ~10

Second-generation

irreversible pan-ErbB

inhibitor.

EGFRT790M 38.4 - 350

Reduced potency

against T790M

compared to

sensitizing mutations.

[3]

Gefitinib EGFRWT 15.5
First-generation

reversible inhibitor.[4]

EGFRL858R/T790M 823.3

Significantly less

effective against

T790M.[4]

Disclaimer: IC50 values are compiled from different studies and may not be directly

comparable due to variations in experimental conditions.

EGFR Signaling Pathway and Inhibition
The diagram below illustrates the EGFR signaling pathway and the points of inhibition by

various TKIs. EGFR activation, upon ligand binding, triggers a cascade of downstream
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signaling through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell

proliferation and survival. EGFR inhibitors act by blocking the ATP-binding site of the kinase

domain, thereby preventing autophosphorylation and subsequent pathway activation.
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EGFR Signaling Pathway and Points of Inhibition.
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Experimental Protocol: In Vitro EGFR Kinase Assay
(Luminescence-Based)
This protocol outlines a general procedure for determining the inhibitory activity of compounds

against EGFR kinase using an ADP-Glo™ Kinase Assay, which measures the amount of ADP

produced.

1. Reagent Preparation:

Prepare a stock solution of the test compound (e.g., pyrido[3,4-d]pyrimidine derivative) in

100% DMSO.

Create a serial dilution of the test compound in kinase assay buffer (e.g., 20 mM Tris, pH 7.5,

5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT). The

final DMSO concentration should not exceed 1%.

Prepare a master mix containing a suitable peptide substrate (e.g., Y12-Sox) and ATP in the

kinase assay buffer.

Dilute recombinant EGFR enzyme (wild-type or mutant) to the desired concentration in the

kinase assay buffer.

2. Kinase Reaction:

In a 384-well plate, add the diluted test compound or control (DMSO for 100% activity, no

enzyme for background).

Add the kinase reaction master mix to each well.

Initiate the reaction by adding the diluted EGFR enzyme.

Incubate the plate at 30°C for 60 minutes.

3. ADP Detection:

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining

ATP.
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Incubate at room temperature for 40 minutes.

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

Incubate at room temperature for 30-60 minutes.

4. Data Analysis:

Measure the luminescence using a plate reader.

Subtract the background luminescence (no enzyme control) from all other readings.

Calculate the percent inhibition for each compound concentration relative to the DMSO

control.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data

to a dose-response curve to determine the IC50 value.

Prepare serial dilutions
of test compound

Add compound, EGFR enzyme,
and substrate/ATP mix to plate

Incubate at 30°C
(Kinase Reaction)

Add ADP-Glo™ Reagent
(Stop Reaction & Deplete ATP)

Add Kinase Detection Reagent
(Generate Luminescence) Read Luminescence Calculate IC50
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Workflow for an In Vitro EGFR Kinase Assay.

Targeting the Mitotic Checkpoint with Mps1
Inhibitors
The pyrido[3,4-d]pyrimidine scaffold has also been successfully utilized to develop potent and

selective inhibitors of Monopolar Spindle 1 (Mps1) kinase, a key regulator of the spindle

assembly checkpoint. Overexpression of Mps1 is implicated in tumorigenesis, making it an

attractive therapeutic target.

Comparative Inhibitory Activity Against Mps1
The following table compares the inhibitory activity of a clinical-stage pyrido[3,4-d]pyrimidine-

based Mps1 inhibitor, BOS172722, with other Mps1 inhibitors.
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Compound/Drug Target Kinase IC50 (nM) Selectivity Notes

BOS172722 Mps1 4 (at 10 µM ATP) Highly selective.[5]

Mps1 10 (at 1 mM ATP)

Potent even at high

ATP concentrations.

[5]

Pyrido[3,4-

d]pyrimidine 34h
Mps1 ~1-2

100-fold selective over

JNK1 and 200-fold

over JNK2.

JNK1 110

JNK2 220

BAY 1161909 Mps1 <10
Excellent selectivity

profile.

BAY 1217389 Mps1 <10
Excellent selectivity

profile.

Disclaimer: IC50 values are compiled from different studies and may not be directly

comparable due to variations in experimental conditions.

Mps1 Signaling in the Spindle Assembly Checkpoint
Mps1 plays a crucial role in the spindle assembly checkpoint (SAC), a surveillance mechanism

that ensures proper chromosome segregation during mitosis. The diagram below outlines the

central role of Mps1 in this pathway.
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Role of Mps1 in the Spindle Assembly Checkpoint.

Experimental Protocol: In Vitro Mps1 Kinase Assay (TR-
FRET)
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This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)

assay to measure the direct inhibition of Mps1 kinase.

1. Reagent Preparation:

Prepare a serial dilution of the test compound (e.g., BOS172722) in DMSO, followed by

intermediate dilutions in Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂,

1 mM EGTA, 0.01% Brij-35).

Prepare a 2x Mps1 enzyme/substrate mixture containing recombinant human Mps1 kinase

and a fluorescently labeled peptide substrate (e.g., ULight™-peptide) in the Kinase Reaction

Buffer.

Prepare a 4x ATP solution in the Kinase Reaction Buffer.

Prepare a Stop Buffer (e.g., 10 mM EDTA) containing a Europium-labeled anti-phospho-

substrate antibody.

2. Kinase Reaction:

To a 384-well plate, add the diluted test compound or DMSO control.

Add the 2x Mps1 enzyme/substrate mixture.

Initiate the reaction by adding the 4x ATP solution.

Incubate the plate at room temperature for 60 minutes.

3. Detection:

Add the Stop Buffer containing the Europium-labeled antibody to terminate the reaction and

allow for antibody binding.

Incubate for another 60 minutes at room temperature.

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both

donor and acceptor wavelengths.
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4. Data Analysis:

Calculate the TR-FRET ratio.

Determine the percent inhibition for each compound concentration.

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine

the IC50 value.
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Workflow for an In Vitro Mps1 TR-FRET Kinase Assay.

Conclusion
The pyrido[3,4-d]pyrimidine scaffold serves as a versatile platform for the development of

potent and selective kinase inhibitors. As demonstrated, derivatives of this core structure have

shown significant promise in targeting clinically relevant kinases such as EGFR, including its

drug-resistant mutants, and Mps1. The data and protocols presented in this guide offer a

valuable resource for the continued exploration and optimization of pyrido[3,4-d]pyrimidine-

based compounds in the pursuit of novel therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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